N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Overview
Description
N-benzyl-N-[(1R*,2R*)-2-hydroxycyclohexyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Insights
The compound's relevance is highlighted in studies exploring the synthesis of cyclic dipeptidyl ureas and their potential as novel pseudopeptidic structures. For example, cyclohexyl or benzyl isocyanide, when reacted with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones, leads to the creation of new classes of pseudopeptidic triazines composed of different amino acids through Ugi reactions (Sañudo et al., 2006).
Another approach to structural modification is seen in the development of novel amide-based atropisomers, showcasing the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds. This process involves cyclization of N-benzyl-2-chloro-N-(2-hydroxyethyl)- [and -(3-hydroxypropyl)-] nicotinamides, highlighting the compound's versatility in generating complex molecular structures with potential antagonistic activity (Ishichi et al., 2004).
Chemical Stability and Enzymatic Hydrolysis
- Research into N-acyl derivatives as prodrug forms for amides, assessing their chemical stability and enzymatic hydrolysis, provides insight into the compound's potential for drug development. This includes studies on various N-acyl and N-alkoxycarbonyl derivatives of benzamide, indicating their suitability as prodrugs for the amide group occurring in various drug substances and bioactive peptides (Kahns & Bundgaard, 1991).
Antimicrobial Applications
- The antimicrobial potential of benzamide derivatives, such as N-(3-Hydroxy-2-pyridyl)benzamides, showcases the compound's relevance in addressing microbial resistance. These derivatives have demonstrated in vitro activity against various bacterial strains, indicating their promise as potential antimicrobial agents (Mobinikhaledi et al., 2006).
Properties
IUPAC Name |
N-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-1-methyl-6-oxopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-21-14-16(11-12-19(21)24)20(25)22(13-15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-4,7-8,11-12,14,17-18,23H,5-6,9-10,13H2,1H3/t17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJKYMYHAGZLJN-QZTJIDSGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(CC2=CC=CC=C2)C3CCCCC3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N(CC2=CC=CC=C2)[C@@H]3CCCC[C@H]3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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